![molecular formula C11H15ClFN B2918262 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 1909315-95-2](/img/structure/B2918262.png)
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
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Overview
Description
Scientific Research Applications
Neuroleptic-like Activity
The synthesis and evaluation of substituted benzazepines, including structures similar to 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, have shown potential neuroleptic-like activity. These compounds have been found to possess activities similar to known neuroleptics, indicating their potential application in central nervous system disorders (Hino et al., 1988).
Radiotracer Development
Fluorinated derivatives of benzazepines have been developed as potential radiotracers for imaging dopamine D1 receptors using positron emission tomography. These derivatives exhibit high affinity for dopamine D1 receptors, suggesting their utility in neurological research and diagnosis (Mukherjee et al., 1993).
Conformational Studies
The conformational state of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (lorcaserin) in water has been studied using residual dipolar coupling data and DFT computations. This research provides insights into the preferred conformations of such compounds, which is crucial for understanding their biological interactions (Trigo-Mourino et al., 2013).
Sigma-1 Receptor Modulation
SKF83959, structurally related to benzazepines, has been identified as a potent allosteric modulator of the sigma-1 receptor. This discovery highlights the potential of benzazepine derivatives in modulating receptor activity, which could have implications for treating various psychiatric and neurological disorders (Guo et al., 2013).
Anticonvulsant Properties
Novel triazolo[4,3-a][1,4]benzodiazepines, structurally related to benzazepines, have shown significant anticonvulsant activity. This suggests that modifications of the benzazepine core structure could lead to new therapeutic agents for epilepsy and other seizure disorders (Narayana et al., 2006).
Safety And Hazards
properties
IUPAC Name |
7-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMVVLFLOCRJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride |
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